molecular formula C18H16N4O B2376396 N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide CAS No. 914217-70-2

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide

Cat. No. B2376396
CAS RN: 914217-70-2
M. Wt: 304.353
InChI Key: WNEAVCFGHXYVDW-UHFFFAOYSA-N
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Description

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide, also known as PPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAA is a small molecule that can be synthesized through various methods and has been shown to have a range of biological effects.

Scientific Research Applications

Vibrational Spectroscopy and Antiviral Activity

The study by Mary, Pradhan, and James (2022) focused on the vibrational spectroscopic signatures of a similar antiviral active molecule. They characterized it using Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations. This analysis revealed insights into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, contributing to understanding its antiviral mechanism against viruses through in-silico docking analysis (Mary, Pradhan, & James, 2022).

Antimicrobial and Anticancer Agents

Ahmed et al. (2018) designed and synthesized new lipophilic acetamide derivatives, including substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, to evaluate their antimicrobial and anticancer effects. The compounds showed promising broad-spectrum antibacterial activity and appreciable antifungal activity. Furthermore, benzylamines and sulfonamide derivatives exhibited significant anticancer effects, highlighting the potential of these compounds as cytotoxic agents (Ahmed et al., 2018).

Synthesis and Evaluation as Anticonvulsant Agents

Severina et al. (2020) explored the synthesis of new thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Through molecular docking and in vivo studies, they identified compounds with moderate anticonvulsant activity, suggesting a promising avenue for developing new therapeutic agents for seizure management (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Drug Metabolism and Inhibitor Selectivity

The study by Garvey et al. (1997) on N-(3-(Aminomethyl)benzyl)acetamidine (1400W) provides an example of drug metabolism and selectivity, demonstrating its slow, tight-binding inhibition of human inducible nitric oxide synthase (iNOS) both in vitro and in vivo. Although not directly related to the queried compound, this research exemplifies the importance of selectivity and metabolic stability in drug development, relevant to understanding the pharmacological potential of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide (Garvey et al., 1997).

properties

IUPAC Name

N-[4-[(6-phenylpyrimidin-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13(23)21-15-7-9-16(10-8-15)22-18-11-17(19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEAVCFGHXYVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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